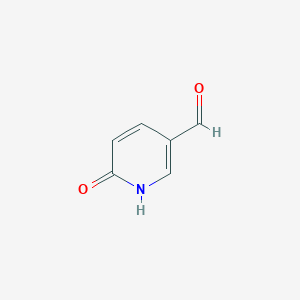

6-Hydroxynicotinaldehyde

Übersicht

Beschreibung

6-Hydroxynicotinaldehyde is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 123.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group for Aldehydes and Ketones

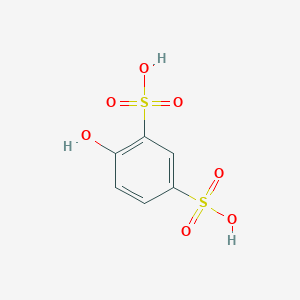

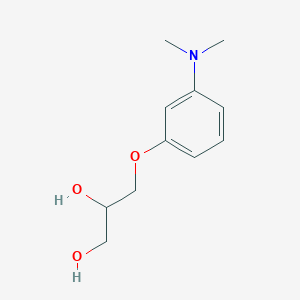

6-Hydroxynicotinaldehyde has been explored as a photoremovable protecting group for aldehydes and ketones. The study by Lu, Fedoryak, Moister, and Dore (2003) demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) under simulated physiological conditions to protect aldehydes and ketones. This has implications for controlling the release of these compounds in various environments, potentially providing a mechanism for drug delivery systems or chemical synthesis processes (Lu et al., 2003).

Catalytic Transient Directing Group in Chemical Synthesis

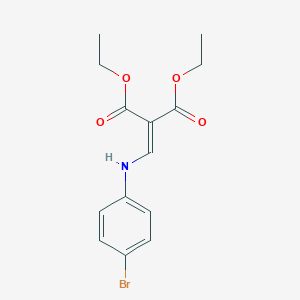

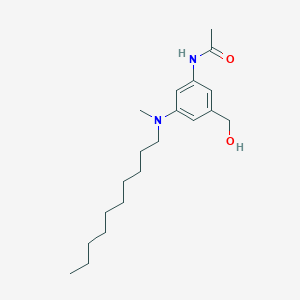

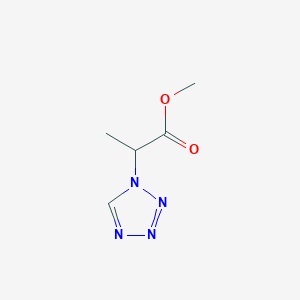

Wu, Chen, Liu, Eastgate, and Yu (2016) explored the use of 2-hydroxynicotinaldehyde as a catalytic transient directing group in the Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines. The high efficiency of this transient directing group was demonstrated, highlighting its potential for facilitating complex chemical syntheses and expanding the toolbox of chemists for creating novel compounds (Wu et al., 2016).

Analytical Method Development

Research on the analytical determination of aldehydes like 4-hydroxy-2-nonenal in various products has been an area of focus. Zanardi, Jagersma, Ghidini, and Chizzolini (2002) developed a method based on solid-phase extraction and HPLC-MS/MS for determining 4-hydroxy-2-nonenal in pork products. Although not directly about this compound, this research falls within the broader scope of analytical chemistry related to aldehydes and their derivatives, showing the importance of accurate, reliable methods for assessing these compounds in various matrices (Zanardi et al., 2002).

Biotechnological Conversion of Tobacco Wastes

Yu, Wang, Li, Liang, Wang, Huang, Xie, and Wang (2017) focused on the biotechnological conversion of nicotine in tobacco wastes to valuable compounds, where this compound was mentioned as an intermediate. This research is significant for its environmental and economic implications, offering a sustainable method to convert waste into valuable chemicals (Yu et al., 2017).

Fluorescent Bioimaging

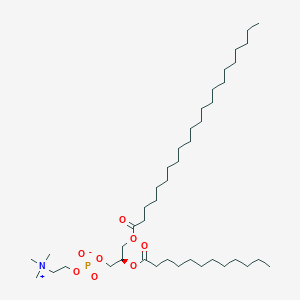

He, Yang, Liu, Kong, and Lin (2016) discussed a ratiometric fluorescent formaldehyde probe based on the 6-hydroxy naphthalene chromophore. This research contributes to the development of advanced tools for biological research, allowing for the detection and visualization of molecules like formaldehyde in living organisms (He et al., 2016).

Wirkmechanismus

Target of Action

The primary target of 6-Hydroxynicotinaldehyde is the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) . This enzyme is a flavin-dependent monooxygenase involved in the oxidative degradation of nicotinic acid in several species of aerobic bacteria .

Mode of Action

This compound interacts with its target, NicC, through a process known as decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), with the concomitant oxidation of NADH to NAD+ .

Biochemical Pathways

The action of this compound affects the nicotinic acid degradation pathway in aerobic bacteria . This pathway involves several enzymes, with NicC playing a crucial role in an early step. The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key reaction in this pathway .

Result of Action

The result of the action of this compound is the production of 2,5-dihydroxypyridine (2,5-DHP) from 6-hydroxynicotinic acid (6-HNA) . This reaction also leads to the oxidation of NADH to NAD+, which is a crucial process in cellular metabolism .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The activity of the NicC enzyme shows an optimum around pH 8 . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Hydroxynicotinaldehyde interacts with various enzymes, proteins, and other biomolecules. One of the enzymes it interacts with is a flavin-dependent monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine . The nature of these interactions involves the oxidation of NADH to NAD+ .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the decarboxylative hydroxylation reaction, a novel reaction mechanism . This process involves the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the decarboxylative hydroxylation of 6-hydroxynicotinic acid .

Metabolic Pathways

This compound is involved in the metabolic pathways of the oxidative degradation of nicotinic acid . It interacts with enzymes such as the flavin-dependent monooxygenase .

Subcellular Localization

Given its role in the oxidative degradation of nicotinic acid, it may be localized in specific compartments or organelles where this metabolic process occurs .

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMAFTGGYPBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446303 | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106984-91-2 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

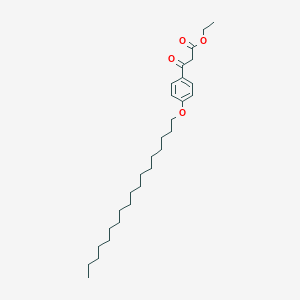

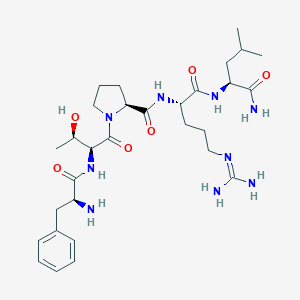

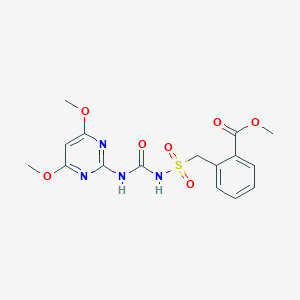

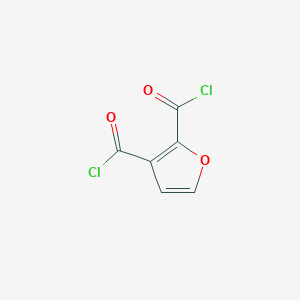

Synthesis routes and methods

Procedure details

Q1: How does 6-hydroxynicotinaldehyde interact with the enzyme NicC, and what are the downstream effects of this interaction?

A1: 6-HNAH acts as a competitive inhibitor of NicC, specifically targeting the enzyme's active site where the natural substrate, 6-hydroxynicotinate (6-HNA), would bind. [, ] This competition arises because both molecules share structural similarities, allowing 6-HNAH to occupy the active site and hinder 6-HNA binding and subsequent catalysis. [, ] While 6-HNAH exhibits tight binding to NicC with a KD of 36 ± 2 μM, its inhibitory effect is weak, with a Ki of 8.5 ± 2.4 mM. [] Interestingly, 6-HNAH binding uncouples the formation of hydroperoxyflavin (FADHOOH), a crucial intermediate in NicC's catalytic cycle, leading to the generation of hydrogen peroxide. [] This uncoupling effect distinguishes 6-HNAH from 6-HNA, which does not induce hydrogen peroxide production upon binding to NicC. []

Q2: What insights do kinetic isotope effects provide about the mechanism of NicC and the role of 6-HNAH?

A2: Kinetic isotope effect studies using 6-HNA labeled with 13C at the C-3 position revealed an inverse isotope effect (0.9986 ± 0.0002). [] This finding indicates a change in hybridization at the C-3 position from sp2 to sp3 before decarboxylation, a crucial step in the catalytic mechanism of NicC. [] Although the research primarily focuses on 6-HNA, this mechanistic insight, combined with the observation that 6-HNAH uncouples FADHOOH formation, suggests that 6-HNAH might interfere with the enzyme's catalytic cycle before or during the decarboxylation step. Further research is needed to elucidate the precise mechanistic details of this interaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)